molecular formula C10H15NO3 B1275957 1-Cyclopentyl-5-oxopyrrolidine-3-carboxylic acid CAS No. 696647-78-6

1-Cyclopentyl-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B1275957
CAS No.: 696647-78-6
M. Wt: 197.23 g/mol
InChI Key: DZQZKPNTCXAUKJ-UHFFFAOYSA-N
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Description

1-Cyclopentyl-5-oxopyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C10H15NO3 and a molecular weight of 197.23 g/mol . This compound is characterized by a cyclopentyl group attached to a pyrrolidine ring, which also contains a carboxylic acid and a ketone functional group. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-Cyclopentyl-5-oxopyrrolidine-3-carboxylic acid typically involves the following steps:

    Cyclopentylation: Introduction of the cyclopentyl group to the pyrrolidine ring.

    Oxidation: Conversion of the pyrrolidine ring to include a ketone functional group.

    Carboxylation: Addition of the carboxylic acid group to the pyrrolidine ring.

The specific reaction conditions and reagents used can vary, but common methods include the use of cyclopentyl halides for cyclopentylation, oxidizing agents like potassium permanganate for oxidation, and carbon dioxide for carboxylation .

Chemical Reactions Analysis

1-Cyclopentyl-5-oxopyrrolidine-3-carboxylic acid undergoes several types of chemical reactions:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters or amides.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alcohols and amines .

Scientific Research Applications

1-Cyclopentyl-5-oxopyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Additionally, it may interact with receptors on cell surfaces, modulating cellular signaling pathways .

Comparison with Similar Compounds

1-Cyclopentyl-5-oxopyrrolidine-3-carboxylic acid can be

Properties

IUPAC Name

1-cyclopentyl-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c12-9-5-7(10(13)14)6-11(9)8-3-1-2-4-8/h7-8H,1-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZQZKPNTCXAUKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CC(CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10406478
Record name 1-cyclopentyl-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

696647-78-6
Record name 1-cyclopentyl-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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